
(2R,5R)-5-(3-Chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,5R)-5-(3-Chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one is a synthetic organic compound that belongs to the class of dioxolanes. These compounds are characterized by a dioxolane ring, which is a five-membered ring containing two oxygen atoms. The presence of the 3-chlorophenyl and naphthalen-1-yl groups makes this compound particularly interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-5-(3-Chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one typically involves the reaction of a suitable naphthalene derivative with a chlorophenyl derivative under acidic or basic conditions. The reaction may proceed through the formation of an intermediate, which then cyclizes to form the dioxolane ring. Common reagents used in this synthesis include strong acids like sulfuric acid or bases like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperatures. Purification methods such as recrystallization or chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,5R)-5-(3-Chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may yield alcohols or other reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-1-yl ketones, while reduction may produce naphthalen-1-yl alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R,5R)-5-(3-Chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules. Its structural features make it a candidate for binding studies with proteins or nucleic acids.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. Its ability to interact with biological targets could lead to the development of new drugs.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of (2R,5R)-5-(3-Chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,5R)-5-(3-Bromophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one
- (2R,5R)-5-(3-Methylphenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one
- (2R,5R)-5-(3-Fluorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one
Uniqueness
The uniqueness of (2R,5R)-5-(3-Chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one lies in its specific substitution pattern. The presence of the 3-chlorophenyl group imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
887304-82-7 |
|---|---|
Molekularformel |
C19H13ClO3 |
Molekulargewicht |
324.8 g/mol |
IUPAC-Name |
(2R,5R)-5-(3-chlorophenyl)-2-naphthalen-1-yl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C19H13ClO3/c20-14-8-3-7-13(11-14)17-18(21)23-19(22-17)16-10-4-6-12-5-1-2-9-15(12)16/h1-11,17,19H/t17-,19-/m1/s1 |
InChI-Schlüssel |
MIEXEOKIZDAZKY-IEBWSBKVSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC=C2[C@@H]3O[C@@H](C(=O)O3)C4=CC(=CC=C4)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C3OC(C(=O)O3)C4=CC(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


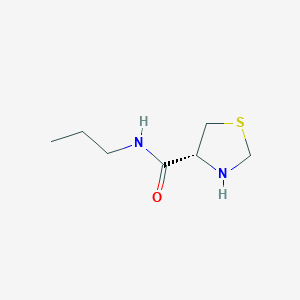

![3-Methyl-6-[3-(trimethylsilyl)propoxy]hex-1-YN-3-OL](/img/structure/B12613827.png)


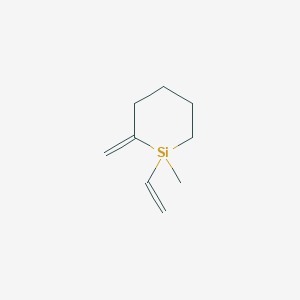

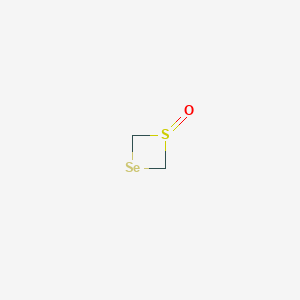
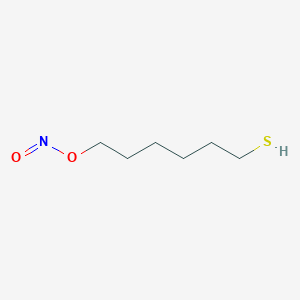
![1,1'-[3-(tert-Butylperoxy)prop-1-ene-1,3-diyl]dibenzene](/img/structure/B12613867.png)
![3-[(4-Methoxyphenyl)sulfanyl]-4,5,6-trimethyl-1-phenylpyridin-2(1H)-one](/img/structure/B12613878.png)
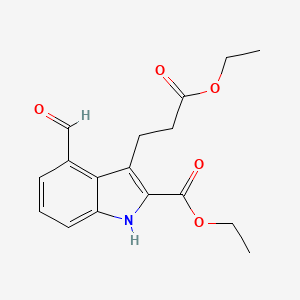

![(2S)-N-[(1R)-1-phenylethyl]pyrrolidine-2-carbothioamide](/img/structure/B12613907.png)
